6-bromo-4aH-pteridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-4aH-pteridin-4-one is a heterocyclic compound belonging to the pteridine family. Pteridines are bicyclic structures composed of a pyrimidine ring fused to a pyrazine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4aH-pteridin-4-one typically involves the cyclization of functionalized pyrimidinones. One efficient method is the highly regioselective 6-exo-dig iodo/bromo cyclization of functionalized N-propagyl-amino-pyrimidinones under ambient conditions. This method is operationally simple and yields functionalized pteridines in excellent quantities .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of transition metal catalysts and environmentally benign reagents is often preferred to enhance efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-4aH-pteridin-4-one undergoes various chemical reactions, including:
Nucleophilic Substitution: Commonly at the bromine position, leading to the formation of various substituted derivatives.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, affecting its reactivity and stability.
Cyclization: Formation of additional ring structures, enhancing the compound’s complexity and potential biological activity.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves nucleophiles such as amines or thiols under mild conditions.
Oxidation: Often carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly employs reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted pteridines, which can exhibit enhanced biological activity or improved pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
6-Bromo-4aH-pteridin-4-one has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for the development of novel drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: Serves as a probe in studying enzyme mechanisms and interactions, particularly those involving pteridine-dependent enzymes.
Industrial Applications: Utilized in the synthesis of dyes, pigments, and other industrial chemicals due to its stable and versatile structure
Wirkmechanismus
The mechanism of action of 6-bromo-4aH-pteridin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can affect various biochemical pathways, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methylpteridin-4-one
- 2-Trifluoromethylpteridin-4-one
- 6-Bromo-2-methylpteridin-4-one
- 6-Bromo-2-phenylpteridin-4-one
Uniqueness
6-Bromo-4aH-pteridin-4-one is unique due to its bromine substitution, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with diverse biological activities .
Eigenschaften
Molekularformel |
C6H3BrN4O |
---|---|
Molekulargewicht |
227.02 g/mol |
IUPAC-Name |
6-bromo-4aH-pteridin-4-one |
InChI |
InChI=1S/C6H3BrN4O/c7-3-1-8-5-4(11-3)6(12)10-2-9-5/h1-2,4H |
InChI-Schlüssel |
ZRKXFYIDSDOBLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=NC=NC(=O)C2N=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.